

The Discovery and Characterization of 6-O-nicotinoylscutebarbatine G: A Technical Guide

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Compound of Interest

Compound Name: 6-O-nicotinoylscutebarbatine G

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Abstract

6-O-nicotinoylscutebarbatine G, a neo-clerodane diterpenoid alkaloid isolated from the medicinal plant *Scutellaria barbata*, has garnered significant interest within the scientific community due to its pronounced cytotoxic activities against a range of human cancer cell lines. This technical guide provides a comprehensive overview of the discovery, characterization, and biological evaluation of this compound. It includes detailed experimental protocols, a summary of its quantitative data, and a discussion of its known mechanism of action, including its influence on key cellular signaling pathways. Notably, this document also addresses the structural revision of **6-O-nicotinoylscutebarbatine G** and related 13-spiro neo-clerodanes, ensuring an accurate representation of its chemical structure.

Introduction

Scutellaria barbata D. Don, a perennial herb in the Lamiaceae family, has a long history of use in traditional Chinese medicine for the treatment of various ailments, including cancer.[1] Phytochemical investigations of this plant have led to the isolation of a diverse array of bioactive compounds, with neo-clerodane diterpenoids being a prominent class.[1] Among these, **6-O-nicotinoylscutebarbatine G** has emerged as a compound of interest due to its potent cytotoxic effects.[2] This guide aims to consolidate the available scientific information on **6-O-nicotinoylscutebarbatine G**, providing a valuable resource for researchers in natural product chemistry, pharmacology, and oncology.

Discovery and Structural Elucidation

Isolation from *Scutellaria barbata*

6-O-nicotinoylscutebarbatine G is naturally found in the whole plant of *Scutellaria barbata*.^[2]

The isolation of this compound typically involves a multi-step process of extraction and chromatographic separation.

Structural Characterization and Revision

The structure of **6-O-nicotinoylscutebarbatine G** was initially elucidated using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).^[2]

However, subsequent research led to a revision of the proposed structures for a series of 13-spiro neo-clerodane diterpenoids from *Scutellaria barbata*, including **6-O-**

nicotinoylscutebarbatine G.^{[3][4]} The corrected structure is presented in this guide. This revision underscores the importance of rigorous spectroscopic analysis in natural product chemistry.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for **6-O-nicotinoylscutebarbatine G** is provided below. It is important to note that the complete raw spectroscopic data is best obtained from the primary literature.

Property	Data	Reference
Molecular Formula	C ₃₂ H ₃₆ N ₂ O ₈	^[2]
Molecular Weight	576.64 g/mol	^[2]
Classification	Neo-clerodane Diterpenoid Alkaloid	^[5]
Appearance	Solid or crystalline substance	^[5]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	

Table 1: Physicochemical Properties of **6-O-nicotinoylscutebarbatine G**

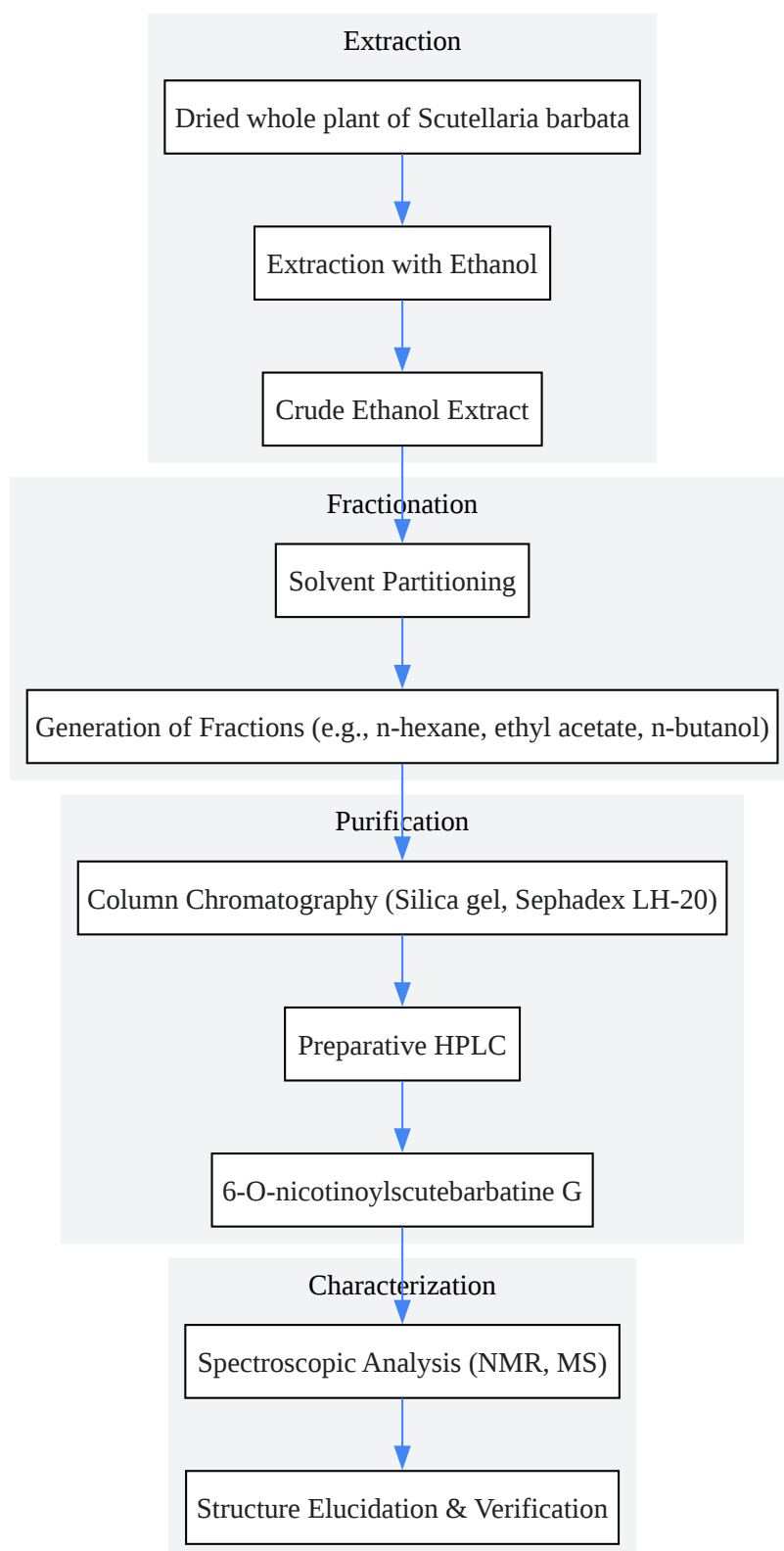
Spectroscopic Data	Key Observations	Reference
¹ H NMR	Signals corresponding to a neo-clerodane skeleton and a nicotinoyl group.	[6][7]
¹³ C NMR	Resonances consistent with the carbon framework of a neo-clerodane diterpenoid with ester and amide functionalities.	[7]
Mass Spectrometry	Molecular ion peak consistent with the assigned molecular formula.	[2]

Table 2: Summary of Spectroscopic Data for **6-O-nicotinoylscutebarbatine G**

Experimental Protocols

General Experimental Workflow for Isolation and Characterization

The following diagram illustrates a typical workflow for the isolation and characterization of neo-clerodane diterpenoids like **6-O-nicotinoylscutebarbatine G** from *Scutellaria barbata*.



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Figure 1: General workflow for the isolation and characterization of **6-O-nicotinoylscutebarbatine G**.

Detailed Methodologies

4.2.1. Plant Material and Extraction: Dried, powdered whole plant material of *Scutellaria barbata* is extracted exhaustively with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude ethanol extract.

4.2.2. Fractionation: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The fractions are concentrated in vacuo.

4.2.3. Purification: The ethyl acetate fraction, typically enriched with diterpenoids, is subjected to repeated column chromatography on silica gel and Sephadex LH-20. Elution is performed with gradient solvent systems (e.g., hexane-ethyl acetate, chloroform-methanol). Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield **6-O-nicotinoylscutebarbatine G** as a pure compound.

4.2.4. Structural Elucidation: The structure of the purified compound is determined by a combination of spectroscopic techniques:

- 1D NMR: ^1H and ^{13}C NMR spectra are recorded to identify the types and connectivity of protons and carbons.
- 2D NMR: COSY, HSQC, and HMBC experiments are conducted to establish the complete planar structure and relative stereochemistry.
- High-Resolution Mass Spectrometry (HRMS): This is used to determine the exact molecular formula.

4.2.5. Cytotoxicity Assay (MTT Assay): The cytotoxic activity of **6-O-nicotinoylscutebarbatine G** is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.^[8]

- Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

- **Treatment:** Cells are seeded in 96-well plates and treated with various concentrations of **6-O-nicotinoylscutebarbatine G** for a specified period (e.g., 48 or 72 hours).
- **MTT Addition:** MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.
- **Solubilization:** The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
- **Absorbance Measurement:** The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **IC₅₀ Calculation:** The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Biological Activity and Mechanism of Action

Cytotoxic Activity

6-O-nicotinoylscutebarbatine G has demonstrated significant cytotoxic activities against several human cancer cell lines. The reported IC₅₀ values are summarized in the table below.

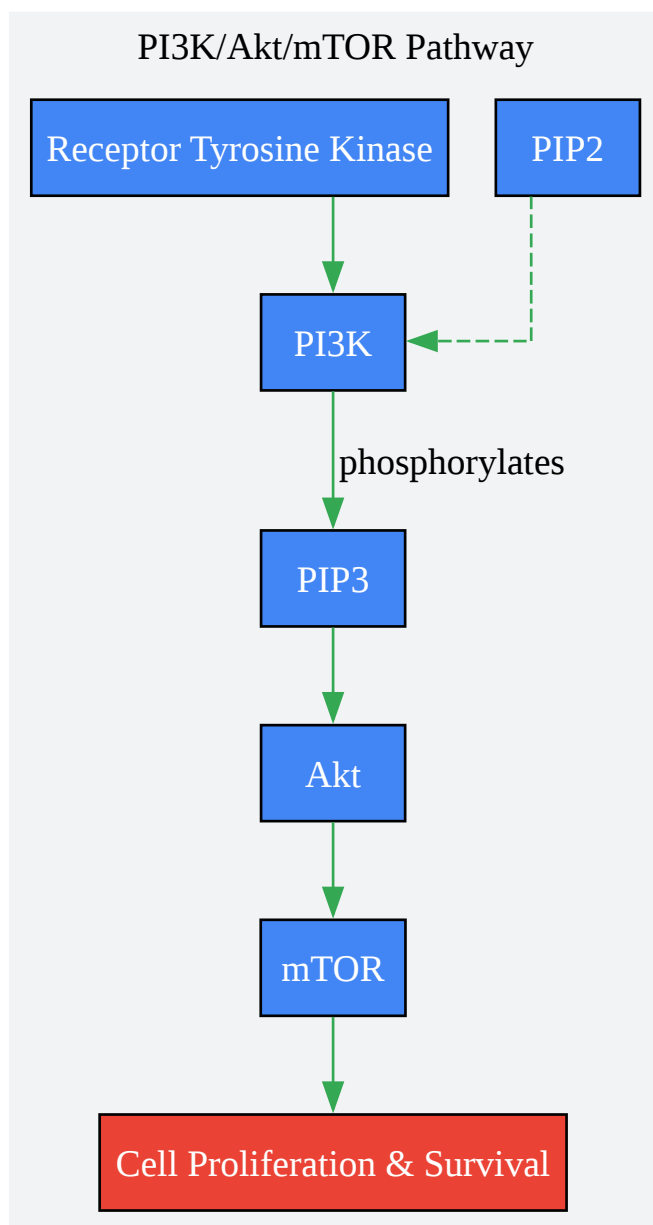
Cell Line	Cancer Type	IC ₅₀ (μM)	Reference
HONE-1	Nasopharyngeal Carcinoma	3.1	[2]
KB	Oral Epidermoid Carcinoma	2.1	[2]
HT29	Colorectal Carcinoma	5.7	[2]
LoVo	Colon Cancer	29.44	[8]
SMMC-7721	Hepatoma	65.51	[8]
HCT-116	Colon Cancer	54.44	[8]
MCF-7/ADR	Multidrug-Resistant Breast Cancer	1.3 - 7.9	[2][9]

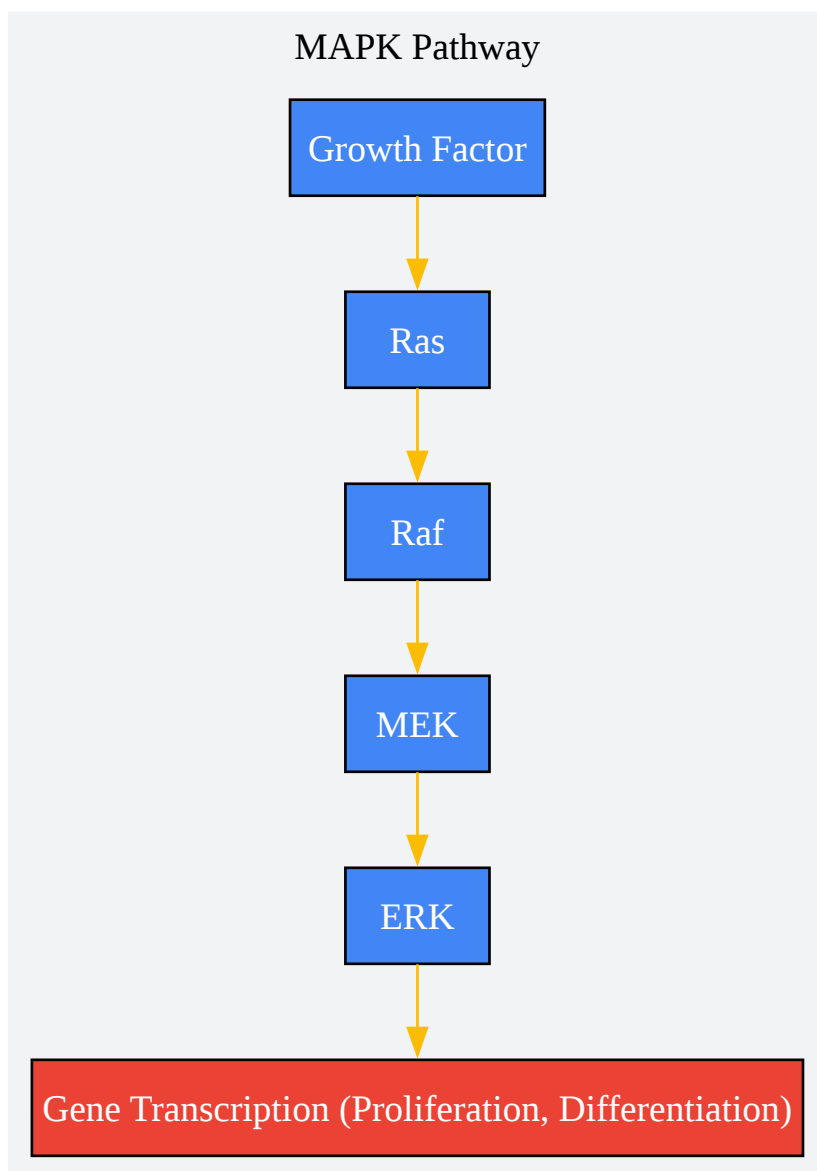
Table 3: Cytotoxic Activities of **6-O-nicotinoylscutebarbatine G**

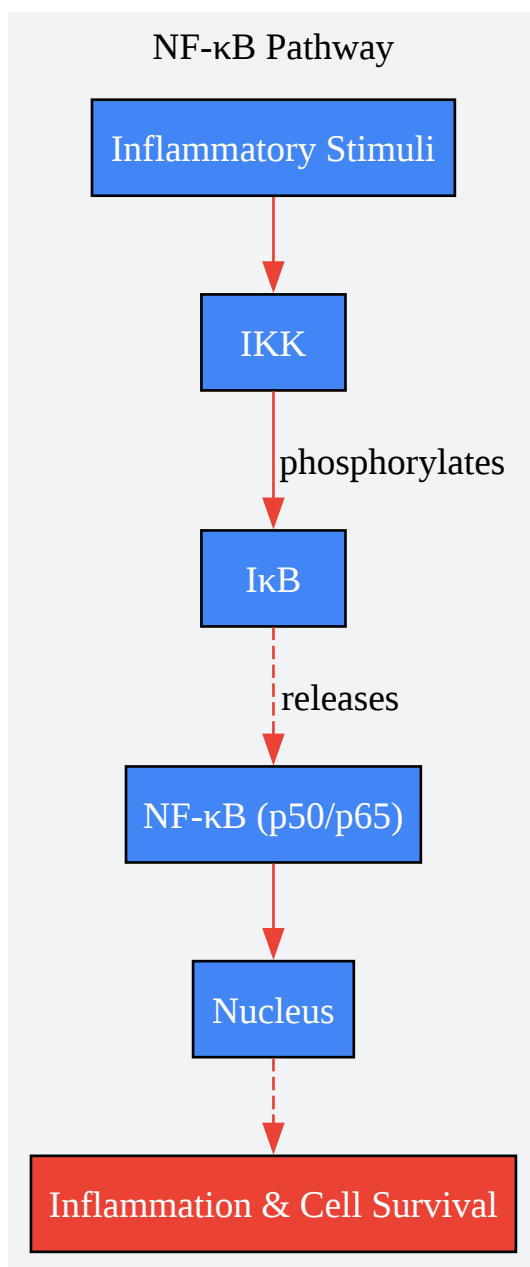
Modulation of Cellular Signaling Pathways

6-O-nicotinoylscutebarbatine G is reported to exert its anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[5][10] These include the PI3K/Akt/mTOR, MAPK, and NF- κ B pathways.

The following diagrams illustrate the general architecture of these pathways.







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